Tantal(V)-oxid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

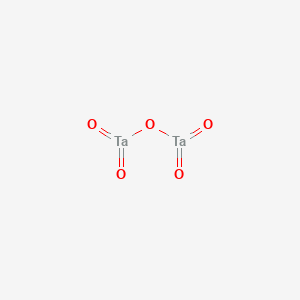

Tantalum(V) oxide, also known as tantalum pentoxide, is a chemical compound with the formula Ta₂O₅. It is a white, odorless powder that is highly stable and resistant to corrosion. Tantalum(V) oxide is widely used in various industrial applications due to its excellent dielectric properties, high refractive index, and thermal stability.

Mécanisme D'action

Target of Action

Tantalum pentoxide primarily targets the electronic and optical properties of materials in which it is incorporated . It is extensively used in the production of capacitors due to its high dielectric constant , making it a key player in the electronics industry.

Mode of Action

Tantalum pentoxide interacts with its targets by modifying their electronic and optical properties. It is considered a high-k dielectric material , meaning it can store a large amount of electrical charge. This property is crucial for its use in capacitors .

Biochemical Pathways

It plays a significant role in the fabrication of electronic devices, including those used in biomedical applications .

Pharmacokinetics

Its properties such as insolubility in water and most organic solvents, and reactivity with strong bases and hydrofluoric acid, influence its behavior in various environments .

Result of Action

The primary result of Tantalum pentoxide’s action is the enhancement of electronic and optical properties of the materials it is incorporated into. For instance, it contributes to the high endurance, long retention, and fast switching speed in resistance-switching memory .

Action Environment

The action of Tantalum pentoxide can be influenced by environmental factors. For example, its exposure to high temperatures can convert it into its crystalline form, which can affect its properties . Furthermore, its effectiveness in electronic applications can be influenced by the presence of other oxides and different growth conditions or annealing processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tantalum(V) oxide can be synthesized through several methods, including:

Thermal Decomposition: Tantalum(V) chloride (TaCl₅) is decomposed at high temperatures to produce tantalum(V) oxide. [ 2 \text{TaCl}_5 + 5 \text{O}_2 \rightarrow 2 \text{Ta}_2\text{O}_5 + 10 \text{Cl}_2 ]

Hydrolysis: Tantalum alkoxides, such as tantalum ethoxide, are hydrolyzed to form tantalum(V) oxide. [ \text{Ta}(OEt)_5 + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 5 \text{EtOH} ]

Industrial Production Methods

In industrial settings, tantalum(V) oxide is typically produced by the reduction of potassium heptafluorotantalate (K₂TaF₇) with sodium, followed by oxidation. [ \text{K}_2\text{TaF}_7 + 5 \text{Na} \rightarrow \text{Ta} + 2 \text{KF} + 5 \text{NaF} ] The tantalum metal is then oxidized to form tantalum(V) oxide.

Analyse Des Réactions Chimiques

Types of Reactions

Tantalum(V) oxide undergoes various chemical reactions, including:

Oxidation: Tantalum(V) oxide can be further oxidized to form higher oxides under specific conditions.

Reduction: It can be reduced to tantalum metal using reducing agents such as hydrogen or carbon.

Substitution: Tantalum(V) oxide can react with halogens to form tantalum halides.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as oxygen or ozone at high temperatures.

Reduction: Typically involves hydrogen gas or carbon at elevated temperatures.

Substitution: Halogens like chlorine or fluorine are used under controlled conditions.

Major Products

Oxidation: Higher oxides of tantalum.

Reduction: Tantalum metal.

Substitution: Tantalum halides (e.g., tantalum pentachloride).

Applications De Recherche Scientifique

Tantalum(V) oxide has numerous applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other tantalum compounds.

Biology: Employed in biomedical devices due to its biocompatibility and corrosion resistance.

Medicine: Utilized in the production of surgical implants and prosthetics.

Industry: Widely used in the electronics industry for the manufacture of capacitors, thin-film coatings, and high-k dielectrics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Niobium(V) oxide (Nb₂O₅): Similar in structure and properties, but with slightly different electronic and optical characteristics.

Titanium dioxide (TiO₂): Shares high refractive index and stability but differs in its photocatalytic properties.

Uniqueness

Tantalum(V) oxide is unique due to its combination of high dielectric constant, thermal stability, and resistance to corrosion. These properties make it particularly valuable in high-performance electronic and optical applications, where other compounds may not perform as effectively.

Propriétés

IUPAC Name |

dioxotantaliooxy(dioxo)tantalum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFLUZVCVVTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

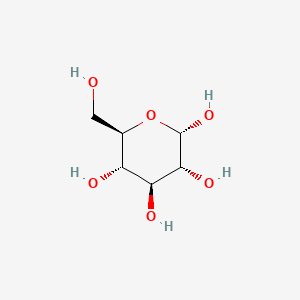

O=[Ta](=O)O[Ta](=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

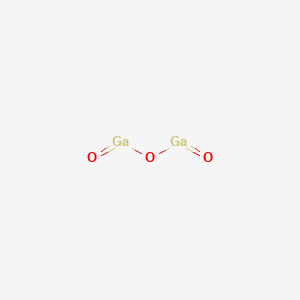

O5Ta2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)